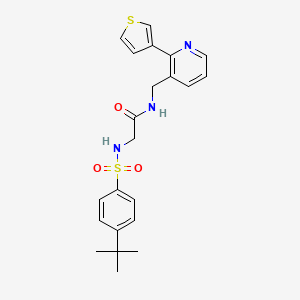

2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS No. 1797637-76-3) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical behavior and biological interactions. The molecular formula is C23H26N2O3S2 with a molecular weight of 442.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3S2 |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 1797637-76-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the sulfonation of 4-tert-butylphenylamine, followed by coupling with a thiophene derivative. The synthetic route can be optimized for yield and purity using various reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor and potential anticancer agent .

Anticancer Activity

Studies have shown that compounds similar to this sulfonamide derivative can induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been evaluated against various tumor cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound is also under investigation for its role as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfonamide group is critical for binding interactions with target enzymes, potentially modulating their activity .

Case Studies

- Anticancer Studies : A study highlighted the anticancer effects of compounds with similar structures, demonstrating significant cytotoxicity against A549 cells through MTT assays and flow cytometry analysis .

- Inflammation Modulation : Another investigation focused on the inhibition of inflammatory cytokines by sulfonamide derivatives, suggesting that modifications to the thiophene or pyridine rings can enhance biological activity .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological efficacy of sulfonamide compounds. For instance:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that sulfonamide derivatives are often investigated for their anticancer properties. Studies have shown that compounds similar to 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and modulation of apoptotic pathways .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield 4-(tert-butyl)benzenesulfonic acid and the corresponding amine .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 25°C | N-Methylsulfonamide | 78% | |

| Hydrolysis | 6M HCl, reflux | 4-(tert-butyl)benzenesulfonic acid + amine | 92% |

Acetamide Functionalization

The acetamide group (-NHCOCH₂-) undergoes amide bond cleavage and Schiff base formation :

-

Acid-Catalyzed Cleavage : Treatment with H₂SO₄/EtOH generates acetic acid and the free amine .

-

Schiff Base Synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cleavage | H₂SO₄, EtOH, 80°C | Acetic acid + amine | 85% | |

| Schiff Base | Benzaldehyde, EtOH, Δ | Imine derivative | 67% |

Thiophene Reactivity

The thiophene-3-yl group participates in electrophilic substitution :

-

Halogenation : Reacts with bromine (Br₂) in CHCl₃ to form 2-(5-bromothiophen-3-yl) derivatives .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.

Pyridine Reactivity

The pyridin-3-ylmethyl group facilitates coordination chemistry and N-alkylation :

-

Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺) in aqueous methanol .

-

Quaternization : Reacts with methyl iodide to yield N-methylpyridinium salts .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-thiophene derivative | 63% | |

| Zn²⁺ Complex | ZnCl₂, MeOH/H₂O | Zn-pyridine complex | 89% |

Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Cross-Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald Amination : Couples with primary amines (e.g., aniline) using Pd₂(dba)₃/Xantphos to yield N-arylacetamides .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 75% | |

| Buchwald | Pd₂(dba)₃, Xantphos, toluene | N-Anilinylacetamide | 81% |

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 240°C, releasing SO₂ and CO₂.

-

Photolysis : UV irradiation (254 nm) in acetonitrile leads to C-S bond cleavage, forming thiophene-3-carboxaldehyde .

Key Research Findings

Propriétés

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-22(2,3)18-6-8-19(9-7-18)30(27,28)25-14-20(26)24-13-16-5-4-11-23-21(16)17-10-12-29-15-17/h4-12,15,25H,13-14H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOAGODLYDSWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.